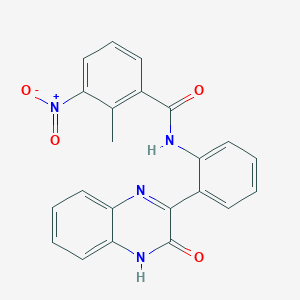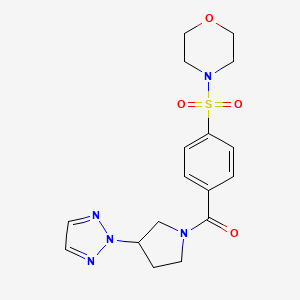
2-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as MNQX and belongs to the class of quinoxaline derivatives. MNQX has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
Synthesis and Biological Activity
- The compound is involved in the synthesis of various derivatives that display biological activities such as analgesic and antibacterial effects. For instance, Claisen condensation reaction of diethyl oxalate with certain compounds afforded derivatives that reacted with various binucleophiles, forming 3,4-dihydroquinoxaline-2(1H)-one and other derivatives with notable analgesic and antibacterial activity (Oleshchuk et al., 2019).
Structural Analysis and Molecular Studies
- X-ray analysis has been used to confirm the structure of derivatives involving the compound, revealing intricate details about the molecular arrangement. In particular, recyclization of certain derivatives gave benzamides, the structure of which was proved by X-ray analysis (Mashevskaya et al., 2011).
- Detailed structural studies, including single-crystal X-ray diffraction data, have provided insights into the crystallization, molecular geometry, and intermolecular interactions of these compounds, highlighting their stability and potential interactions in biological systems (Saeed et al., 2008).
Anticancer and Antitumor Activities
- Derivatives of the compound have been designed, synthesized, and evaluated for anticancer activity. Studies have shown that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, presenting a potential for therapeutic applications (Ravinaik et al., 2021).
- Some derivatives based on the compound have been synthesized and evaluated as potent antitumor agents, indicating the compound's significance in the synthesis of biologically active agents with potential applications in cancer treatment (Yoshida et al., 2005).
Properties
IUPAC Name |
2-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-13-14(8-6-12-19(13)26(29)30)21(27)24-16-9-3-2-7-15(16)20-22(28)25-18-11-5-4-10-17(18)23-20/h2-12H,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQHYMBFGWPEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)
![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)
![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)
![[1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol](/img/structure/B2368676.png)
![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)
![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)
![(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2368685.png)




![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)

![(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2368696.png)
